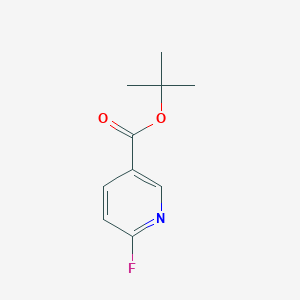

tert-Butyl 6-fluoronicotinate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 6-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWMKWGTXCIWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735708 | |

| Record name | tert-Butyl 6-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676560-01-3 | |

| Record name | tert-Butyl 6-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidating Reactivity and Chemical Transformations of Tert Butyl 6 Fluoronicotinate

Reactivity of the tert-Butyl Ester Moiety

The tert-butyl group introduces significant steric hindrance around the ester's carbonyl carbon, which influences its reaction pathways. Furthermore, the electronic properties of the tert-butyl group, particularly its ability to stabilize a positive charge, define its unique hydrolysis mechanisms compared to less sterically hindered esters like methyl or ethyl esters.

Mechanistic Investigations of Ester Hydrolysis

Ester hydrolysis is a foundational reaction in organic chemistry, and its mechanism can vary significantly based on the ester's structure and the reaction conditions (acidic or basic). For tert-butyl esters, the stability of the tertiary carbocation intermediate is a key determinant of the reaction pathway. chemistrysteps.com The mechanisms are often classified using a system that denotes whether the reaction is acid- or base-catalyzed (A or B), whether acyl-oxygen or alkyl-oxygen bond cleavage occurs (AC or AL), and the molecularity of the rate-determining step (1 for unimolecular, 2 for bimolecular). researchgate.net

Under acidic conditions, the hydrolysis of most simple alkyl esters proceeds through the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This pathway involves protonation of the carbonyl oxygen, followed by a nucleophilic attack of water on the carbonyl carbon to form a tetrahedral intermediate.

However, for esters with an alkyl group that can form a stable carbocation, such as the tert-butyl group, the AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism is favored. chemistrysteps.comstackexchange.com This pathway is distinct because it involves cleavage of the bond between the oxygen atom and the tertiary alkyl group.

The AAL1 mechanism for a tert-butyl ester proceeds as follows:

Protonation: The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Carbocation Formation: Instead of a nucleophilic attack at the carbonyl, the C-O bond between the alkyl group and the oxygen cleaves. This step is unimolecular and rate-determining, resulting in the formation of a carboxylic acid and a relatively stable tert-butyl carbocation. chemistrysteps.com

Carbocation Quenching: The tert-butyl cation can then be quenched by a nucleophile (like water) to form tert-butanol (B103910) or lose a proton to form isobutylene (B52900). masterorganicchemistry.com

The preference for the AAL1 pathway is a direct consequence of the high stability of the tertiary carbocation. In contrast, primary and secondary alkyl esters would form much less stable carbocations, making the alternative AAC2 pathway energetically more favorable.

| Mechanism | Description | Rate-Determining Step | Key Intermediate | Typical Substrate |

|---|---|---|---|---|

| AAL1 | Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular | Unimolecular cleavage of the alkyl-oxygen bond | Stable carbocation (e.g., tert-butyl cation) | Tertiary alkyl esters |

| AAC2 | Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular | Bimolecular attack of water on the protonated carbonyl | Tetrahedral intermediate | Primary and secondary alkyl esters |

Base-catalyzed hydrolysis, often termed saponification, is typically an irreversible process because the final product is a carboxylate salt, which is deprotonated and thus unreactive towards nucleophiles. chemistrysteps.comkhanacademy.org The most common mechanism for both simple and sterically hindered esters under basic conditions is the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism.

The BAC2 mechanism involves:

Nucleophilic Attack: A strong nucleophile, the hydroxide ion (OH⁻), attacks the electrophilic carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral alkoxide intermediate.

Leaving Group Elimination: The intermediate collapses, reforming the carbon-oxygen double bond and expelling the alkoxide ion (⁻OR) as the leaving group.

Proton Transfer: An acid-base reaction occurs where the expelled alkoxide, being a strong base, deprotonates the newly formed carboxylic acid. This final, rapid proton transfer step forms an alcohol and a carboxylate salt, driving the reaction to completion. chemistrysteps.comkhanacademy.org

Even with the steric hindrance of the tert-butyl group, the BAC2 pathway remains the predominant mechanism in strongly basic solutions.

| Feature | Description |

|---|---|

| Catalyst | Base (e.g., OH⁻) |

| Cleavage Site | Acyl-oxygen bond |

| Molecularity | Bimolecular |

| Key Intermediate | Tetrahedral alkoxide |

| Reversibility | Effectively irreversible due to carboxylate formation |

The key distinction in the hydrolysis of tert-butyl esters compared to simpler esters is the site of bond cleavage under acidic conditions.

Acyl-Oxygen Cleavage: This is the most common pathway for ester hydrolysis. The bond between the carbonyl carbon and the alkoxy oxygen is broken. This is characteristic of the AAC2 and BAC2 mechanisms. Evidence for this cleavage is often obtained through isotopic labeling studies. When hydrolysis is performed in water enriched with the ¹⁸O isotope, the ¹⁸O atom is incorporated into the resulting carboxylic acid, not the alcohol.

Alkyl-Oxygen Cleavage: This pathway is favored in the acid-catalyzed hydrolysis of esters that can form a stable carbocation, such as tert-butyl esters (AAL1 mechanism). Here, the bond between the alkoxy oxygen and the alkyl group is broken. Isotopic labeling studies in these cases show that when the reaction is conducted in H₂¹⁸O, the ¹⁸O isotope is incorporated into the alcohol product (tert-butanol), while the carboxylic acid contains ordinary oxygen. This provides strong evidence for the AAL1 mechanism. chemistrysteps.com This cleavage is favored because the energy required to form a stable tertiary carbocation is lower than the energy required for a water molecule to attack the sterically hindered carbonyl carbon.

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. This reaction can be catalyzed by either acids or bases. For tert-butyl esters, transesterification can be challenging due to steric hindrance. However, specific methods have been developed. For instance, the conversion of methyl or ethyl esters into tert-butyl esters can be achieved using potassium tert-butoxide in an appropriate solvent.

Conversely, converting a tert-butyl ester to a different ester (e.g., a methyl ester) can be accomplished under acidic conditions. The mechanism often mirrors hydrolysis, where the formation of the stable tert-butyl carbocation is a key step, followed by reaction with the new alcohol (e.g., methanol) instead of water.

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

Nucleophilic acyl substitution is a broad class of reactions where a nucleophile displaces a leaving group on a carbonyl carbon. khanacademy.orgorganic-chemistry.org The general mechanism involves a two-step addition-elimination process via a tetrahedral intermediate. khanacademy.org

For tert-butyl esters, the reactivity towards nucleophilic acyl substitution is relatively low compared to other esters due to the steric bulk of the tert-butyl group, which hinders the initial attack of the nucleophile on the carbonyl carbon. organic-chemistry.org They are generally less reactive than acid chlorides, anhydrides, and even methyl esters.

Despite this reduced reactivity, tert-butyl esters can undergo nucleophilic acyl substitution. For example, they can be converted into amides by reaction with amines at high temperatures, or into other esters via transesterification as mentioned above. It is also possible to convert tert-butyl esters into acid chlorides using reagents like thionyl chloride (SOCl₂), a reaction where many other simple esters (methyl, ethyl) are unreactive under the same conditions. This highlights that under specific conditions, the tert-butyl ester group can be a useful precursor for other carboxylic acid derivatives.

Steric and Electronic Effects of the tert-Butyl Group on Ester Reactivity

The reactivity of the ester functional group in tert-Butyl 6-fluoronicotinate is significantly influenced by the steric and electronic properties of the tert-butyl group.

Steric Effects: The most prominent feature of the tert-butyl group is its large steric bulk. chemrxiv.org This bulkiness physically hinders the approach of nucleophiles to the electrophilic carbonyl carbon of the ester. In reactions such as hydrolysis or transesterification, which proceed via a tetrahedral intermediate, the steric congestion created by the three methyl groups of the tert-butyl moiety raises the activation energy of the nucleophilic attack, thereby slowing down the reaction rate compared to less hindered esters like methyl or ethyl esters. This steric hindrance makes tert-butyl esters relatively robust and resistant to many nucleophilic substitution conditions, a property often exploited for protecting carboxylic acid groups in organic synthesis. researchgate.net

Electronic Effects: The tert-butyl group also exerts a modest electronic effect. It is generally considered to be electron-donating through inductive effects and hyperconjugation. nih.govrsc.org This electron-donating nature slightly reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles. However, this electronic effect is generally considered secondary to the powerful steric hindrance it provides. nih.gov The stability of the tert-butyl cation also facilitates ester cleavage under acidic conditions via a mechanism involving the formation of this stable carbocation, a pathway distinct from the typical acyl-oxygen cleavage observed with primary and secondary alkyl esters. organic-chemistry.org

Table 1: Relative Rates of Alkaline Hydrolysis for Different Alkyl Esters This table illustrates the impact of the alkyl group's steric bulk on the rate of ester hydrolysis. The data are generalized from established principles of organic chemistry.

| Ester | Alkyl Group | Relative Rate of Hydrolysis | Primary Steric Effect |

| Methyl Nicotinate (B505614) | Methyl | ~100 | Low |

| Ethyl Nicotinate | Ethyl | ~50 | Moderate |

| Isopropyl Nicotinate | Isopropyl | ~10 | High |

| tert-Butyl Nicotinate | tert-Butyl | 1 | Very High |

**3.2. Reactivity of the Pyridine-Bound Fluorine Atom

The fluorine atom at the 6-position of the pyridine (B92270) ring is a key site of reactivity, primarily through nucleophilic aromatic substitution and, under specific conditions, transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound. nih.gov This reaction involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com

For SNAr reactions on halo-aromatic systems, the reactivity order of the halogens is typically F > Cl > Br > I. rsc.orgresearchgate.net This is because the rate-determining step is the initial attack of the nucleophile on the ring. The high electronegativity of fluorine strongly polarizes the C-F bond and inductively withdraws electron density from the aromatic ring, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. core.ac.ukyoutube.com The reaction of 2-fluoropyridine with sodium ethoxide, for example, is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. nih.govacs.org

The kinetics of SNAr reactions are highly dependent on the presence and position of electron-withdrawing groups (EWGs) on the aromatic ring. masterorganicchemistry.comyoutube.com These groups are essential as they stabilize the negative charge of the intermediate Meisenheimer complex through resonance or induction. masterorganicchemistry.com In this compound, the pyridine nitrogen atom itself acts as a powerful EWG, lowering the electron density of the ring system. researchgate.net Furthermore, the tert-butyl ester group at the 3-position also contributes to this electron withdrawal.

For the reaction to be efficient, the EWGs must be positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the EWG. masterorganicchemistry.comyoutube.com In the case of this compound, the fluorine at the 6-position is para to the ester group (in a 1,4-relationship relative to the ring atoms) and ortho to the ring nitrogen. This optimal positioning significantly activates the C-F bond towards nucleophilic displacement.

Table 2: Influence of Electron-Withdrawing Group Position on SNAr Reactivity This table provides a qualitative comparison of reaction rates based on the position of a generic electron-withdrawing group (EWG) relative to the fluorine leaving group on a pyridine ring.

| Position of EWG relative to Fluorine | Stabilization of Meisenheimer Complex | Expected SNAr Rate | Example Orientation |

| ortho (e.g., 2-position) | High (Resonance/Inductive) | Fast | 2-Fluoro-3-nitropyridine |

| para (e.g., 4-position) | High (Resonance) | Fast | 4-Fluoro-3-nitropyridine |

| meta (e.g., 3 or 5-position) | Low (Inductive only) | Slow / No reaction | 3-Fluoro-5-nitropyridine |

Reactivity of the Pyridine-Bound Fluorine Atom

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions

Scope of Nucleophiles in SNAr Transformations

A wide variety of nucleophiles can be employed to displace the fluorine atom in activated systems like this compound. The mild conditions often required for the substitution of fluoride allow for a broad functional group tolerance. nih.gov Common classes of nucleophiles include:

Oxygen Nucleophiles: Alkoxides and phenoxides react to form ethers.

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines are commonly used to introduce amino groups.

Sulfur Nucleophiles: Thiolates are effective for forming thioethers. youtube.com

Carbon Nucleophiles: While less common, stabilized carbanions (e.g., from malonates) can also participate in these reactions.

Table 3: Examples of Nucleophilic Aromatic Substitution Reactions on a 6-Fluoronicotinate Scaffold This table showcases the diversity of nucleophiles that can be used in SNAr reactions with substrates structurally similar to this compound.

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium Methoxide (NaOMe) | 6-Methoxy-nicotinate |

| Amine | Pyrrolidine | 6-(Pyrrolidin-1-yl)nicotinate |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 6-(Phenylthio)nicotinate |

| Hydroxide | Potassium Hydroxide (KOH) | 6-Hydroxynicotinate |

Transition Metal-Catalyzed Cross-Coupling Reactions

While SNAr is the dominant pathway, the C-F bond can also undergo transition metal-catalyzed cross-coupling reactions. However, activating the C-F bond is significantly more challenging than activating C-Cl, C-Br, or C-I bonds due to its high bond dissociation energy. ciac.jl.cn Consequently, aryl fluorides are often the least reactive partners in common cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. acs.org

Overcoming the high energy barrier for C-F bond activation requires specialized catalytic systems. acs.org Research in this area has identified several successful strategies:

Nickel- and Palladium-Based Catalysts: Nickel(0) complexes, often supported by N-heterocyclic carbene (NHC) or bulky phosphine ligands, have proven effective in activating C-F bonds for cross-coupling with organozinc or Grignard reagents. mdpi.com Similarly, palladium catalysts with highly electron-donating and sterically demanding ligands can facilitate these transformations. researchgate.net

Ligand Design: The development of specific ligands is crucial. Ligands that are both electron-rich and bulky can promote the difficult oxidative addition step, where the metal center inserts into the C-F bond.

Substrate Activation: The inherent electronic properties of the substrate remain important. The presence of electron-withdrawing groups, as in this compound, can assist in the catalytic cycle, making the C-F bond more susceptible to oxidative addition.

Table 4: Catalytic Systems for Cross-Coupling Reactions of Aryl Fluorides This table summarizes representative catalyst systems and the types of cross-coupling reactions they enable for aryl fluorides.

| Catalyst System | Type of Coupling | Nucleophilic Partner | Reference Finding |

| Ni(COD)₂ / IPr | Suzuki-type | Arylboronic Acids | Effective for coupling with electron-rich and electron-poor arylboronic acids. acs.org |

| Pd₂(dba)₃ / P(t-Bu)₃ | Suzuki-type | Arylboronic Acids | Can achieve cross-coupling of activated aryl chlorides; applicable to more challenging substrates. mit.edu |

| NiCl₂(dppe) | Kumada-type | Grignard Reagents | Efficient for defluorocoupling reactions with N-heterocyclic aryl fluorides. mdpi.com |

| Pd(PPh₃)₄ | Stille / Suzuki | Organostannanes / Boronic Acids | Effective for electron-deficient aryl fluorides. researchgate.net |

Post-Functionalization for Enhanced Reactivity (e.g., Halogen Exchange)

The fluorine atom at the C6 position of this compound is a key site for post-functionalization. While fluorine imparts specific electronic properties, its replacement with heavier halogens like bromine or iodine can significantly enhance the compound's reactivity in cross-coupling reactions. This transformation is typically achieved through lithium-halogen exchange, a powerful tool in organometallic chemistry.

The process of lithium-halogen exchange is exceptionally rapid, often occurring faster than proton transfer or competitive addition reactions. harvard.edu This method allows for the generation of highly reactive organolithium intermediates from less reactive organic halides. harvard.edu For instance, aryl and vinyl halides can be converted into their corresponding lithium derivatives, which can then be trapped with various electrophiles. harvard.edu In the context of this compound, a similar strategy can be envisioned. Although direct lithium-halogen exchange with a fluoro-substituent is challenging, a two-step process involving initial functionalization followed by exchange is more common. For example, if the fluorine were first displaced by a more reactive halogen like iodine, subsequent lithium-halogen exchange with an alkyllithium reagent such as t-butyllithium (t-BuLi) would proceed readily. This would form the 6-lithiopyridine derivative, a potent nucleophile for creating new carbon-carbon or carbon-heteroatom bonds.

The general mechanism for lithium-halogen exchange involves the formation of an intermediate "ate-complex". harvard.edu The reaction of an organolithium reagent (R-Li) with an aryl halide (Ar-X) generates a transient species where the lithium atom coordinates with the halogen, facilitating the exchange. The rate and efficiency of this exchange are dependent on the halogen, with the reactivity order being I > Br > Cl >> F.

Table 1: Reactivity of Halogens in Lithium-Halogen Exchange

| Halogen | Reactivity | Notes |

|---|---|---|

| Iodine | Highest | Exchange is very fast, even at low temperatures. |

| Bromine | High | Commonly used for generating organolithium reagents. |

| Chlorine | Low | Exchange is sluggish and often requires harsh conditions. |

Reactivity of the Nicotinate Pyridine Core

The electronic nature of the pyridine ring in this compound is significantly influenced by the nitrogen heteroatom, the fluorine substituent, and the tert-butoxycarbonyl group. The nitrogen atom and the electron-withdrawing fluorine and ester groups render the pyridine ring electron-deficient. This property governs its reactivity in various chemical transformations.

Electrophilic Aromatic Substitution Reactions on Fluoropyridines

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. wikipedia.orgmasterorganicchemistry.com However, pyridine itself is generally resistant to SEAr reactions compared to benzene. The electronegative nitrogen atom deactivates the ring towards electrophilic attack. When substitution does occur, it typically favors the C3 (or β) position.

The presence of a fluorine atom, a deactivating group, further reduces the ring's nucleophilicity. In this compound, the combined deactivating effects of the ring nitrogen and the fluorine atom make standard electrophilic aromatic substitution challenging. These reactions require an acid catalyst to activate the electrophile so that the aromatic ring will attack it. masterorganicchemistry.comyoutube.com The reaction proceeds via a two-step mechanism: initial attack by the aromatic ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Directed Metalation and Lithiation Studies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The reaction utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, directing deprotonation to an adjacent ortho-position. wikipedia.orgbaranlab.org Common DMGs include amides, carbamates, and ethers. uwindsor.ca

For this compound, the tert-butoxycarbonyl group at the C3 position can potentially act as a DMG. Upon coordination with a strong lithium base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), deprotonation could occur at either the C2 or C4 position. The regioselectivity of this metalation is influenced by the nature of other substituents on the pyridine ring. znaturforsch.com

Studies on substituted pyridines have shown that the choice of the base and reaction conditions is crucial to avoid side reactions, such as dimerization or oligomerization, which can occur with electron-deficient N-heterocycles. znaturforsch.com The resulting lithiated intermediate is a versatile nucleophile that can react with a wide range of electrophiles to introduce new functional groups with high regioselectivity. baranlab.orgacs.org This method provides a more controlled and predictable way to functionalize the pyridine core compared to electrophilic aromatic substitution. wikipedia.org

Table 2: Common Bases Used in Directed Metalation

| Base | pKa | Common Applications |

|---|---|---|

| n-Butyllithium (n-BuLi) | ~50 | General purpose, highly reactive. |

| sec-Butyllithium (s-BuLi) | ~50 | More sterically hindered than n-BuLi. |

| tert-Butyllithium (t-BuLi) | ~50 | Most basic and sterically hindered of the butyllithiums. |

| Lithium Diisopropylamide (LDA) | ~36 | Strong, non-nucleophilic base, often used for enolate formation. |

Spectroscopic and Advanced Analytical Methodologies in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. For tert-Butyl 6-fluoronicotinate, a combination of 1H, 13C, and 19F NMR spectroscopy would be employed to confirm its structure.

Proton (1H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In the case of this compound, the 1H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the tert-butyl group.

The protons on the pyridine ring (H-2, H-4, and H-5) would appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The fluorine atom at the C-6 position and the ester group at the C-3 position will influence the chemical shifts of these protons through electronic effects. The H-2 proton, being adjacent to the nitrogen atom and the ester group, is expected to be the most deshielded. The H-4 and H-5 protons will exhibit splitting patterns due to coupling with each other and with the fluorine atom.

The nine protons of the tert-butyl group are chemically equivalent and would therefore appear as a sharp singlet in the upfield region of the spectrum, typically around δ 1.6 ppm, due to the shielding effect of the adjacent oxygen atom of the ester group.

Table 1: Predicted 1H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.8 - 9.0 | d | ~2.5 (4JH-H) |

| H-4 | 8.2 - 8.4 | dd | ~8.5 (3JH-H), ~2.5 (4JH-F) |

| H-5 | 7.0 - 7.2 | dd | ~8.5 (3JH-H), ~4.5 (3JH-F) |

Note: Predicted values are based on typical chemical shifts for similar structures.

Carbon-13 (13C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the 13C NMR spectrum.

The carbon atom of the carbonyl group in the tert-butyl ester is expected to appear significantly downfield, typically in the range of δ 160-170 ppm. The quaternary carbon of the tert-butyl group would be found around δ 80-85 ppm, while the methyl carbons would resonate further upfield, around δ 28 ppm.

The carbon atoms of the pyridine ring will appear in the aromatic region (δ 110-160 ppm). The C-6 carbon, being directly attached to the highly electronegative fluorine atom, is expected to show a large C-F coupling constant and a chemical shift in the range of δ 160-165 ppm. The other carbon atoms of the ring (C-2, C-3, C-4, and C-5) will also be influenced by the fluorine and the ester group, leading to distinct chemical shifts.

Table 2: Predicted 13C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 163 - 166 |

| C-6 | 160 - 165 (d, 1JC-F ≈ 240-250 Hz) |

| C-2 | 150 - 155 |

| C-4 | 140 - 145 (d, 3JC-F ≈ 15-20 Hz) |

| C-5 | 110 - 115 (d, 2JC-F ≈ 35-40 Hz) |

| C-3 | 120 - 125 |

| -C (CH3)3 | 82 - 85 |

Note: Predicted values are based on typical chemical shifts for similar structures. 'd' indicates a doublet due to C-F coupling.

Fluorine-19 (19F) NMR spectroscopy is a powerful technique for the analysis of fluorine-containing compounds due to the high natural abundance and sensitivity of the 19F nucleus. The chemical shift of the fluorine atom is highly sensitive to its electronic environment.

For this compound, the 19F NMR spectrum is expected to show a single signal for the fluorine atom attached to the pyridine ring. The chemical shift of this fluorine atom would be influenced by its position on the aromatic ring and the electronic effects of the nitrogen atom and the ester group. Based on data for similar fluoropyridine derivatives, the chemical shift is predicted to be in the range of -70 to -90 ppm relative to a standard such as CFCl3. The signal may appear as a multiplet due to coupling with the adjacent protons (H-4 and H-5).

Table 3: Predicted 19F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) |

|---|

Note: Predicted values are relative to CFCl3 and based on typical chemical shifts for similar structures.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C10H12FNO2), the molecular weight is 197.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M+•) would be expected at m/z 197.

A characteristic fragmentation pattern would involve the loss of the tert-butyl group (C4H9•, 57 Da) to form a stable acylium ion at m/z 140. Another common fragmentation would be the loss of isobutylene (B52900) (C4H8, 56 Da) via a McLafferty-type rearrangement, resulting in a fragment ion at m/z 141, corresponding to 6-fluoronicotinic acid. Further fragmentation of the pyridine ring could also be observed.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity of Fragment |

|---|---|

| 197 | [M]+• (Molecular Ion) |

| 141 | [M - C4H8]+• |

| 140 | [M - C4H9]+ |

Note: Predicted fragmentation is based on the general fragmentation patterns of tert-butyl esters and pyridine derivatives.

Chromatographic Separations for Purity and Reaction Monitoring

Chromatographic techniques are essential for the separation, identification, and purification of compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for assessing the purity of a substance and for monitoring the progress of a chemical reaction.

A reversed-phase HPLC method would be suitable for the analysis of this compound. In this method, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. The compound, being moderately polar, would be retained on the column and then eluted by a mobile phase of appropriate polarity.

A typical mobile phase would be a mixture of acetonitrile (B52724) or methanol (B129727) and water, possibly with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape. The separation would be monitored using a UV detector, as the pyridine ring of the compound is expected to absorb UV light, likely around 260-280 nm. By analyzing the chromatogram, the purity of the sample can be determined by the relative area of the main peak. This method can also be used to monitor the disappearance of starting materials and the appearance of the product during its synthesis.

Table 5: Hypothetical HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: This is a general method and would require optimization for specific applications.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 6-fluoronicotinic acid |

| Acetonitrile |

| Methanol |

| Formic acid |

Thin-Layer Chromatography (TLC) for Reaction Progress

Thin-Layer Chromatography (TLC) is a fundamental analytical technique frequently employed in synthetic chemistry to monitor the progress of a reaction. Its simplicity, speed, and low cost make it an invaluable tool for qualitatively assessing the consumption of starting materials and the formation of products. While specific experimental data for the synthesis of this compound is not extensively detailed in publicly available literature, a general methodology for monitoring its formation via TLC can be described based on established chemical principles.

In a typical synthesis, small aliquots of the reaction mixture would be sampled at regular intervals. These samples, along with spots of the starting materials (e.g., 6-fluoronicotinic acid and a tert-butyl source) and a co-spot (a mixture of the reaction sample and starting material), would be applied to a TLC plate. The choice of the stationary and mobile phases is crucial for achieving good separation.

Stationary Phase: For a compound like this compound, a standard silica (B1680970) gel plate (Silica Gel 60 F254) is a suitable stationary phase due to the moderate polarity of the molecule.

Mobile Phase (Eluent): The mobile phase composition would need to be determined empirically to achieve a retention factor (Rf) for the product that is ideally between 0.3 and 0.7 for optimal resolution. A common starting point for esters of moderate polarity is a mixture of a non-polar solvent and a slightly more polar solvent. For instance, a mixture of hexanes and ethyl acetate (B1210297) would be appropriate. The ratio would be adjusted to optimize separation; a higher proportion of ethyl acetate would increase the polarity of the mobile phase, causing the spots to move further up the plate.

Visualization: After developing the TLC plate in the chosen eluent, the spots can be visualized. Since this compound contains a pyridine ring, it is expected to be UV active. Therefore, the plate can be examined under a UV lamp (typically at 254 nm), where the compound would appear as a dark spot against a fluorescent background. Further visualization could be achieved using chemical stains, such as potassium permanganate (B83412) or iodine vapor, which react with the compounds to produce colored spots.

The progress of the reaction is monitored by observing the disappearance of the starting material spots and the appearance and intensification of a new spot corresponding to the this compound product. The reaction would be considered complete when the starting material spot is no longer visible in the lane corresponding to the reaction mixture.

Hypothetical TLC Data for Monitoring the Synthesis of this compound

| Time (hours) | Starting Material (6-fluoronicotinic acid) Rf | Product (this compound) Rf | Observations |

|---|---|---|---|

| 0 | 0.15 | - | Strong spot for starting material, no product spot visible. |

| 1 | 0.15 | 0.55 | Fainter starting material spot, new product spot appears. |

| 3 | Faint | 0.55 | Very faint starting material spot, strong product spot. |

| 5 | - | 0.55 | Starting material spot has disappeared, indicating reaction completion. |

Note: The Rf values are hypothetical and would depend on the exact TLC conditions (e.g., eluent composition, temperature).

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the unambiguous determination of molecular structure, including bond lengths, bond angles, and conformational details.

As of the latest available data, a single crystal X-ray structure for this compound has not been reported in the crystallographic databases. Therefore, specific details on its crystal system, space group, and precise atomic coordinates are not available.

However, based on the known structures of related fluorinated pyridine and tert-butyl ester-containing compounds, a hypothetical description of its solid-state structure can be inferred. The molecule would consist of a planar pyridine ring, with the fluorine atom and the tert-butyl ester group substituted at the 6- and 3-positions, respectively. The tert-butyl group, with its tetrahedral carbon center, would introduce steric bulk.

In the crystalline state, molecules of this compound would be expected to pack in a regular, repeating arrangement. The packing would be influenced by intermolecular forces such as dipole-dipole interactions arising from the polar C-F and C=O bonds, as well as van der Waals forces. The fluorine atom could potentially participate in weak C-H···F hydrogen bonds, which are known to play a role in the crystal packing of many fluorinated organic compounds.

To obtain a definitive crystal structure, single crystals of this compound would need to be grown. This could be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or by slow cooling of a hot, saturated solution. Once suitable crystals are obtained, they would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern would then be analyzed to solve the crystal structure.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C10H12FNO2 |

| Formula Weight | 197.21 g/mol |

| Crystal System | Monoclinic or Orthorhombic (Common for such molecules) |

| Space Group | P21/c or Pca21 (Examples of common space groups) |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.XX° |

| Volume | V = XXX.X Å3 |

| Z (molecules per unit cell) | 4 |

| Calculated Density | X.XXX g/cm3 |

Note: The values in this table are purely hypothetical and serve as an illustration of the data that would be obtained from an X-ray crystallographic analysis. The actual values can only be determined through experimental investigation.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations: Uncharted Territory

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic behavior of molecules. For tert-butyl 6-fluoronicotinate, such studies would be invaluable.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to determine the electronic structure of molecules. An analysis of this compound using DFT would provide crucial data on its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key indicators of the molecule's reactivity, identifying likely sites for nucleophilic and electrophilic attack. Furthermore, DFT calculations can yield a detailed map of the electrostatic potential, offering a visual representation of electron-rich and electron-poor regions. Currently, no specific DFT studies detailing the electronic structure and reactivity profile of this compound have been reported.

Elucidation of Reaction Mechanisms and Transition State Structures

Understanding how a molecule reacts is central to controlling chemical transformations. Computational chemistry, particularly through the calculation of potential energy surfaces, allows for the detailed elucidation of reaction mechanisms. This involves identifying intermediates and, crucially, the high-energy transition state structures that govern the rate of a reaction. For reactions involving this compound, such as its synthesis or subsequent functionalization, the identification and characterization of transition states would provide invaluable mechanistic insights. Regrettably, there are no published studies that computationally explore the reaction mechanisms and transition state structures specifically for this compound.

Molecular Dynamics Simulations for Conformational Landscape Analysis

The three-dimensional shape of a molecule is critical to its function and reactivity. This compound possesses conformational flexibility, particularly around the ester group. Molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, would be the ideal tool to explore its conformational landscape. Such simulations could identify the most stable conformers and the energy barriers between them, providing a dynamic picture of the molecule's structure. This information is vital for understanding its interactions with other molecules, for instance, in a biological context or in the solid state. To date, no molecular dynamics studies focused on the conformational analysis of this compound are available in the scientific literature.

Mechanistic Modeling of Complex Organic Reactions

Beyond simple reaction pathways, computational modeling can be used to unravel the intricacies of more complex organic reactions. This can involve multi-step processes, competing pathways, and the influence of catalysts. For a molecule like this compound, which could be a precursor in multi-step synthetic sequences, mechanistic modeling would be a powerful tool to understand and optimize reaction conditions. However, the application of such detailed mechanistic modeling to reactions specifically involving this compound has not yet been documented.

Predictive Modeling for Reaction Outcomes and Stereoselectivity

A major goal of modern computational chemistry is to predict the outcomes of reactions, including their yield and stereoselectivity, before they are run in the lab. This can be achieved through a combination of quantum mechanics and machine learning approaches. For reactions involving this compound, predictive models could accelerate the discovery of new synthetic routes and the development of novel compounds. The absence of foundational computational data for this molecule means that such predictive modeling efforts have not been undertaken.

Q & A

Q. What are the optimal synthetic routes for tert-Butyl 6-fluoronicotinate, and how can reaction conditions be systematically optimized?

Methodological Answer:

-

Stepwise Synthesis : Follow multi-step protocols, such as coupling fluorination agents (e.g., Selectfluor®) with nicotinate derivatives under anhydrous conditions. For example, tert-butyl carbamate intermediates can be synthesized via Boc protection of amines, as demonstrated in Step 6 of EP patent applications .

-

Optimization Parameters : Vary temperature (e.g., 0–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading to assess yield and purity. Use HPLC or GC-MS to quantify product ratios.

-

Table 1 : Synthetic Conditions and Outcomes (Hypothetical Data)

Step Reagent Solvent Temp (°C) Yield (%) Purity (%) 1 Boc₂O DCM 25 85 98 2 Selectfluor® MeCN 60 72 95

Q. How can researchers characterize this compound’s structural integrity and purity?

Methodological Answer:

- Spectroscopic Analysis : Use H/C NMR to confirm regioselective fluorination at the 6-position. Compare chemical shifts with DFT-predicted values for axial/equatorial conformers .

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Validate with mass spectrometry (ESI-MS) for molecular ion confirmation.

- Crystallography : If crystalline, perform X-ray diffraction to resolve stereochemical ambiguities, as seen in triazinane studies .

Q. What experimental precautions ensure stability of this compound during storage and handling?

Methodological Answer:

- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butyl ester. Avoid exposure to moisture or acidic/basic conditions .

- Handling : Use gloveboxes for air-sensitive steps. Monitor decomposition via TLC or in-situ IR spectroscopy.

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in fluorination regioselectivity for tert-Butyl nicotinate derivatives?

Methodological Answer:

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies of fluorination at C-2, C-4, and C-6 positions. Include explicit solvent molecules to account for solvation effects, as demonstrated in triazinane conformer studies .

- Isotopic Labeling : Use F-labeled reagents to trace kinetic vs. thermodynamic control in competing pathways.

Q. How should researchers address discrepancies in spectroscopic data for this compound across studies?

Methodological Answer:

- Reproducibility Protocols : Replicate experiments under strictly controlled conditions (e.g., solvent grade, humidity). Cross-validate NMR data with independent labs .

- Dynamic NMR : Apply variable-temperature NMR (e.g., –40°C to 50°C) to detect conformational equilibria or rotational barriers that may explain shifts .

- Supplementary Data : Publish raw spectra and computational outputs in open-access repositories to enable peer validation .

Q. What strategies optimize this compound’s reactivity in cross-coupling reactions for complex heterocycle synthesis?

Methodological Answer:

-

Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) with ligands (XPhos, SPhos) in Suzuki-Miyaura couplings. Monitor reaction progress via F NMR.

-

Table 2 : Catalyst Performance in Cross-Coupling (Hypothetical Data)

Catalyst Ligand Yield (%) Selectivity (C-6 vs. C-2) Pd(OAc)₂ XPhos 68 9:1 PdCl₂ SPhos 55 6:1

Q. How can the PICOT framework guide in vivo or in vitro studies of this compound’s bioactivity?

Methodological Answer:

- PICOT Design :

- Statistical Validation : Use ANOVA with post-hoc tests to compare efficacy across groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.